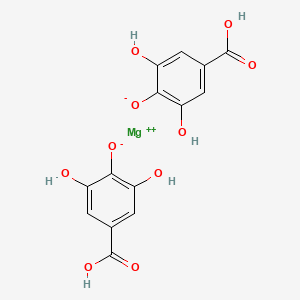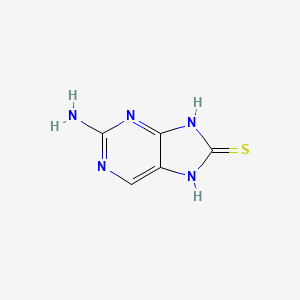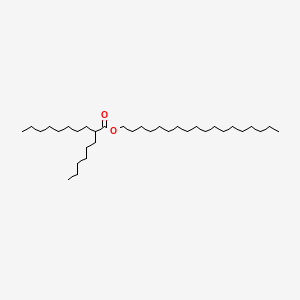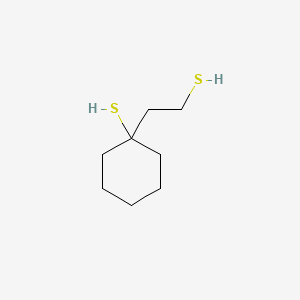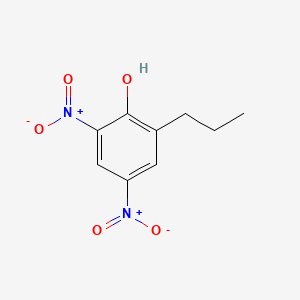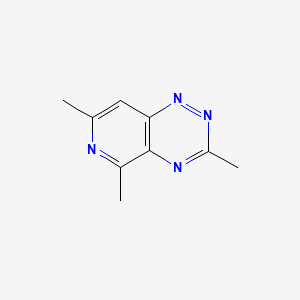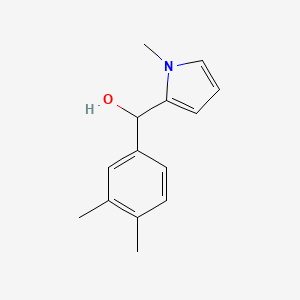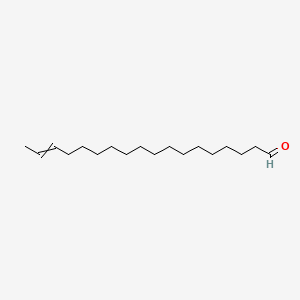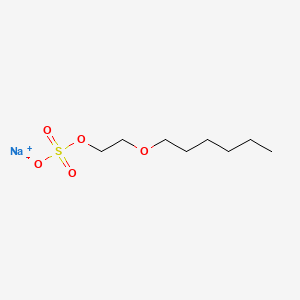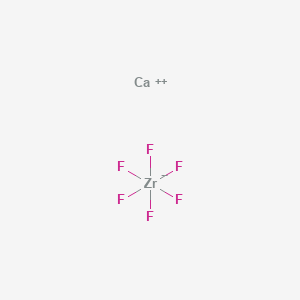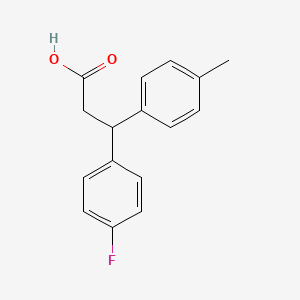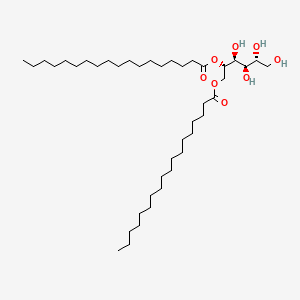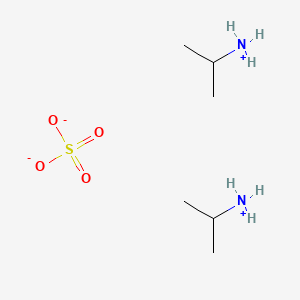
Bis(isopropylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(isopropylammonium) sulphate: is an organic compound with the molecular formula C6H20N2O4S. It is a sulfate salt formed by the combination of two isopropylammonium cations and one sulfate anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylammonium) sulphate typically involves the reaction of isopropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2CHNH2+H2SO4→[(CH3)2CHNH3]2SO4
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Bis(isopropylammonium) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The isopropylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted ammonium salts .
科学的研究の応用
Chemistry: Bis(isopropylammonium) sulphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein interactions. It can also be employed in the preparation of buffer solutions for biochemical assays .
Medicine: Its ability to form stable salts with various active pharmaceutical ingredients makes it a useful excipient .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in certain manufacturing processes .
作用機序
The mechanism by which bis(isopropylammonium) sulphate exerts its effects depends on its specific application. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of desired products. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability. The molecular targets and pathways involved vary based on the context of its use .
類似化合物との比較
Ammonium sulphate: A common inorganic salt used in fertilizers and industrial applications.
Isopropylammonium chloride: An organic salt with similar properties but different applications.
Bis(trimethylammonium) sulphate: Another organic sulfate salt with distinct chemical properties.
Uniqueness: Bis(isopropylammonium) sulphate is unique due to its specific combination of isopropylammonium cations and sulfate anion, which imparts distinct chemical and physical properties. Its versatility in various applications, from organic synthesis to biological research, sets it apart from other similar compounds .
特性
CAS番号 |
64346-44-7 |
|---|---|
分子式 |
C6H20N2O4S |
分子量 |
216.30 g/mol |
IUPAC名 |
propan-2-ylazanium;sulfate |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-3(2)4;1-5(2,3)4/h2*3H,4H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
VJDPRIDCVIEIRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH3+].CC(C)[NH3+].[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


